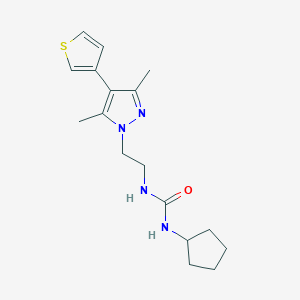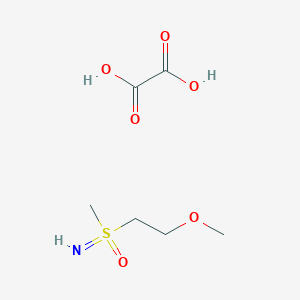
1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in the field of scientific research.
Scientific Research Applications
Antibacterial and Antitumor Agents
Synthesis and Antibacterial Activity : Research by Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potential antibacterial agents. The study explored the reactivity of a precursor with urea and thiourea, among other compounds, to produce derivatives with promising antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
Antitumor Applications : Nassar et al. (2015) outlined an efficient method to synthesize pyrazolo[3,4-d]pyrimidine and other derivatives via condensation reactions involving urea and thiourea derivatives. These compounds showed significant effects in mouse tumor model cancer cell lines, demonstrating potential as antitumor agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Catalysis and Material Science
Catalysis : A study by Magubane et al. (2017) on the transfer hydrogenation of ketones using (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes indicates the utility of urea derivatives in catalytic processes. These complexes formed active catalysts for transfer hydrogenation, highlighting the role of these compounds in facilitating chemical transformations (Magubane, Alam, Ojwach, & Munro, 2017).
Material Science Applications : Gelation properties of urea derivatives were studied by Kirschbaum and Wadke (1976), who found that addition of urea solutions to specific compounds leads to the formation of thixotropic, heat-reversible gels. This study underscores the potential of urea derivatives in developing materials with unique physical properties (Kirschbaum & Wadke, 1976).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : Research by Brahmachari and Banerjee (2014) demonstrated the use of urea as a novel organo-catalyst in the eco-friendly synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds. This showcases the role of urea in green chemistry, facilitating the synthesis of complex molecules under mild conditions (Brahmachari & Banerjee, 2014).
properties
IUPAC Name |
1-cyclopentyl-3-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-12-16(14-7-10-23-11-14)13(2)21(20-12)9-8-18-17(22)19-15-5-3-4-6-15/h7,10-11,15H,3-6,8-9H2,1-2H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTWENPCYKVWCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2CCCC2)C)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2386065.png)
![6-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2386068.png)

![5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2386071.png)
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2386072.png)
![N-[(4-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B2386073.png)



![{1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol](/img/structure/B2386081.png)

![1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2386083.png)

